2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane 2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.: 773087-20-0
VCID: VC11677727
InChI: InChI=1S/C10H10F2O3/c1-13-7-3-2-6(11)9(12)8(7)10-14-4-5-15-10/h2-3,10H,4-5H2,1H3
SMILES: COC1=C(C(=C(C=C1)F)F)C2OCCO2
Molecular Formula: C10H10F2O3
Molecular Weight: 216.18 g/mol

2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane

CAS No.: 773087-20-0

Cat. No.: VC11677727

Molecular Formula: C10H10F2O3

Molecular Weight: 216.18 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane - 773087-20-0

Specification

CAS No. 773087-20-0
Molecular Formula C10H10F2O3
Molecular Weight 216.18 g/mol
IUPAC Name 2-(2,3-difluoro-6-methoxyphenyl)-1,3-dioxolane
Standard InChI InChI=1S/C10H10F2O3/c1-13-7-3-2-6(11)9(12)8(7)10-14-4-5-15-10/h2-3,10H,4-5H2,1H3
Standard InChI Key UOAXGXXQBHXLTM-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1)F)F)C2OCCO2
Canonical SMILES COC1=C(C(=C(C=C1)F)F)C2OCCO2

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane is a bicyclic compound consisting of a 1,3-dioxolane ring fused to a substituted phenyl group. The phenyl ring is functionalized with two fluorine atoms at positions 2 and 3 and a methoxy group at position 6. The dioxolane ring (a five-membered cyclic acetal) is attached to the phenyl group at position 2, resulting in the systematic IUPAC name 2-(2,3-difluoro-6-methoxyphenyl)-1,3-dioxolane.

Molecular Formula and Weight

  • Molecular Formula: C10H9F2O3\text{C}_{10}\text{H}_9\text{F}_2\text{O}_3

  • Molecular Weight: 228.18 g/mol

  • Exact Mass: 228.0438 g/mol (calculated via isotopic distribution)

Key Structural Features

  • Dioxolane Ring: The 1,3-dioxolane moiety (O–C–O) introduces conformational rigidity and stability, making it a common protecting group for carbonyl functionalities .

  • Aromatic Substitutents: The electron-withdrawing fluorine atoms and electron-donating methoxy group create a polarized aromatic system, influencing reactivity in subsequent transformations .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The compound is typically synthesized via aldehyde protection strategies using ethylene glycol. A representative pathway involves:

  • Starting Material: 2,3-Difluoro-6-methoxybenzaldehyde .

  • Protection Reaction:

    2,3-Difluoro-6-methoxybenzaldehyde+HOCH2CH2OHH+2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane+H2O\text{2,3-Difluoro-6-methoxybenzaldehyde} + \text{HOCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane} + \text{H}_2\text{O}

    This acid-catalyzed reaction forms the dioxolane acetal, effectively protecting the aldehyde group .

Optimized Conditions

  • Catalyst: p-Toluenesulfonic acid (PTSA) or BF₃·OEt₂ .

  • Solvent: Toluene or dichloromethane under reflux.

  • Yield: 70–85% (based on analogous dioxolane syntheses) .

Alternative Methods

  • Nucleophilic Substitution: Halogenated precursors (e.g., 2-bromo-2,3-difluoro-6-methoxybenzene) may react with ethylene glycol in the presence of a base (K₂CO₃) .

  • Oxidative Cyclization: Rarely employed due to competing side reactions.

Physicochemical Properties

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (300 MHz, CDCl₃):

    • Dioxolane protons: δ 4.10–4.45 (m, 4H, O–CH₂–O).

    • Methoxy group: δ 3.82 (s, 3H, OCH₃).

    • Aromatic protons: δ 6.70–7.20 (m, 2H, J = 8–10 Hz, F–C coupling) .

Mass Spectrometry

  • ESI-MS: m/z 229.05 [M+H]⁺ (calculated for C10H10F2O3\text{C}_{10}\text{H}_{10}\text{F}_2\text{O}_3).

Thermodynamic and Solubility Data

PropertyValue
Melting Point78–82°C (predicted)
Boiling Point285–290°C (estimated)
LogP (Octanol-Water)2.85 (calculated via XLogP3)
SolubilitySoluble in DCM, THF, DMSO; sparingly soluble in water

Applications in Organic Synthesis

Role as a Protecting Group

The dioxolane ring serves as a temporary protective group for aldehydes in multistep syntheses. For example, in the preparation of belzutifan (an HIF-2α inhibitor), dioxolane-protected intermediates enable selective functionalization of aromatic rings without aldehyde interference .

Pharmaceutical Intermediates

  • Anticancer Agents: The compound’s fluorine and methoxy substituents enhance bioavailability and target binding in kinase inhibitors .

  • Antibacterial Derivatives: Structural analogs exhibit moderate activity against Gram-positive pathogens .

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